2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide
Description
This compound (CAS: 353744-46-4) features a thieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a difluoromethylsulfanyl group, at position 5 with a 3,4-dimethoxyphenyl group, and at position 3 with a phenyl group . The co-formulant N,N-dimethylacetamide (DMA) is a polar aprotic solvent commonly used to enhance solubility and bioavailability in pharmaceutical formulations. The molecular formula is C25H25F2N3O4S2, with a molecular weight of 533.61 g/mol .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S2.C4H9NO/c1-27-15-9-8-12(10-16(15)28-2)14-11-29-18-17(14)19(26)25(13-6-4-3-5-7-13)21(24-18)30-20(22)23;1-4(6)5(2)3/h3-11,20H,1-2H3;1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPVUWYYHISKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C.COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SC(F)F)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one , also known as a derivative of thienopyrimidine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidin-4-one core with various substituents that may influence its biological activity. Its molecular formula is C19H18F2N2O3S, and it is often used in conjunction with N,N-dimethylacetamide (DMAC) as a solvent or carrier in biological assays.
Antitumor Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds similar to this thienopyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- In vitro assays showed that the compound inhibited the proliferation of cancer cells with an IC50 value in the low micromolar range, suggesting potent antitumor activity.
Antimicrobial Properties
Thienopyrimidine derivatives have also been explored for their antimicrobial effects:
- In a series of experiments, compounds structurally related to this thienopyrimidine were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- The presence of the difluoromethylsulfanyl group was noted to enhance the antibacterial activity by improving lipophilicity and membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation.
- DNA Interaction : Some studies suggest that thienopyrimidines can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), the compound was administered at varying concentrations. Results showed:
- A dose-dependent decrease in cell viability.
- Significant activation of caspase pathways indicating apoptosis.
Case Study 2: Antimicrobial Testing
A recent trial tested the compound against Staphylococcus aureus and Escherichia coli:
- The compound demonstrated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Synergistic effects were observed when combined with traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]Pyrimidin-4-One Derivatives
N-(2,4-Difluorophenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamide (CAS 577962-34-6)
- Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but substitutes position 2 with a thioacetamide group linked to a 2,4-difluorophenyl moiety. Positions 3, 5, and 6 are occupied by ethyl and methyl groups.
- Key Differences : Lacks the 3,4-dimethoxyphenyl and phenyl substituents, which are critical for π-π stacking interactions in the target compound. The ethyl and methyl groups may reduce steric hindrance compared to the bulkier phenyl and dimethoxyphenyl groups .
2-(3-Benzyl-4-Oxo-3,4,5,6,7,8-Hexahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-2-ylsulfanylmethyl)-Oxazole-4-Carboxylic Acid (2-Pyrrolidin-1-yl-Ethyl)Amide
- Structure: Features a hexahydrobenzo-thienopyrimidine core with a sulfanylmethyl-oxazole-pyrrolidinylamide side chain.
Pyrido[1,2-a]Pyrimidin-4-One Derivatives
2-(3,4-Dimethoxyphenyl)-3-Phenyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Structure: Replaces the thieno ring with a pyrido ring, retaining the 3,4-dimethoxyphenyl and phenyl substituents.
- Key Differences: The pyrido ring introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. This may affect solubility and target selectivity compared to the sulfur-containing thieno core .
Chromen-4-One and Pyrazolo[3,4-d]Pyrimidine Derivatives
Example 83 (From )
- Structure : Combines a chromen-4-one scaffold with a pyrazolo[3,4-d]pyrimidine moiety, substituted with fluorophenyl and isopropoxy groups.
- Key Differences : The chromen-4-one system introduces a fused benzene ring, increasing hydrophobicity. Fluorine substituents enhance metabolic stability but may reduce solubility compared to the dimethoxyphenyl group in the target compound .
Triazole and Pyrimidine Hybrids
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)Thio)Acetic Acid Esters
- Structure : Features a triazole core linked to a dimethoxyphenyl group via a thioacetic acid ester.
- However, the dimethoxyphenyl group is retained, suggesting shared pharmacophoric elements .
Research Implications
- Target Compound : The difluoromethylsulfanyl group may confer unique metabolic stability, while the DMA co-formulant addresses solubility challenges common in polycyclic heteroaromatics .
- Structural Analogues : Compounds with fluorinated or methoxy-substituted aryl groups (e.g., ) show trends toward enhanced target engagement but require optimization for pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
